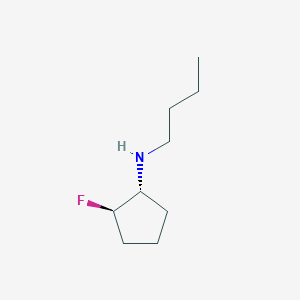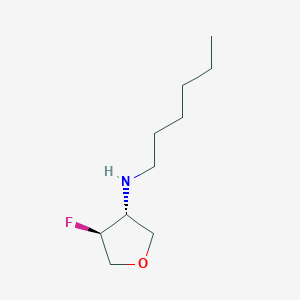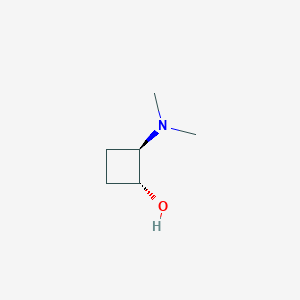![molecular formula C14H20FN B1485795 4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline CAS No. 2098092-39-6](/img/structure/B1485795.png)
4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Vue d'ensemble
Description
“4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” is a chemical compound with the molecular formula C14H20FN. It is used for scientific research purposes .
Molecular Structure Analysis
The molecular structure of “4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” is based on a cycloalkane, which is a type of compound where carbon atoms are arranged in a ring . The molecule also contains an ethyl group, a fluorocyclopentyl group, and a methylamine group attached to the ring.Applications De Recherche Scientifique
Antioxidant Activity
A study has synthesized a series of compounds related to “4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” and evaluated their antioxidant activity . These compounds were characterized by IR, NMR, and mass spectral analyses and tested using the standard DPPH assay method. Some of the compounds showed potent antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage.
Methylation of Anilines
Research has been conducted on the methylation of anilines, which is a key step in synthesizing bio-active compounds, particularly in the pharmaceutical industry . Cyclometalated ruthenium complexes were used to effectively methylate anilines with methanol under mild conditions. This process is important for influencing the lipophilicity of compounds, making them more biologically accessible.
Synthesis of Triarylmethanes
An efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction . This synthesis is beneficial for creating compounds used in dyes, pigments, and indicators, as well as in the pharmaceutical industry for producing drugs with triarylmethane structures.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-12-5-7-13(8-6-12)16-11-14(15)9-3-4-10-14/h5-8,16H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRKFJQHSICPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2(CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B1485716.png)
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)





![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)
![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)

![trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485735.png)